Methyl 3-oxo-3-(3-thienyl)propanoate
Overview
Description
Methyl 3-oxo-3-(3-thienyl)propanoate is an organic compound with the molecular formula C₈H₈O₃S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a keto group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
- The (S)-enantiomer of duloxetine is pharmaceutically active, and Methyl 3-oxo-3-(3-thienyl)propanoate contributes to its formation .
- The reduction process involves enzymatic activity, likely mediated by specific reductases, leading to the conversion of the ketone group to the corresponding alcohol group .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Methyl 3-oxo-3-(3-thienyl)propanoate interacts with whole cells of Rhodotorula glutinis, a type of yeast, in a bioreduction process . This interaction results in the reduction of this compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its interactions with Rhodotorula glutinis. The compound’s influence on cell function is demonstrated by its role in the bioreduction process, which involves the conversion of the compound into an intermediate product .
Molecular Mechanism
At the molecular level, this compound is reduced by the cells of Rhodotorula glutinis to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This process demonstrates the compound’s ability to participate in enzyme-catalyzed reactions and influence changes in the biochemical composition of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the bioreduction of this compound by Rhodotorula glutinis was observed to occur at 30 g/l over a period of 48 hours . This suggests that the compound is stable under these conditions and can exert its effects over a sustained period.
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of (S)-duloxetine . The compound interacts with the cells of Rhodotorula glutinis, which act as a biological catalyst in its reduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-3-(3-thienyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the corresponding ester. This ester is then subjected to a Claisen condensation reaction with ethyl acetate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(3-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 3-oxo-3-(3-thienyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(2-thienyl)propanoate
- Ethyl 3-oxo-3-(3-thienyl)propanoate
- Methyl 3-oxo-3-(4-thienyl)propanoate
Uniqueness
Methyl 3-oxo-3-(3-thienyl)propanoate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Biological Activity
Methyl 3-oxo-3-(3-thienyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of its synthesis, biological activities, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the use of thienyl derivatives in acylation reactions. The compound can be synthesized through a multi-step process that includes the formation of thienyl moieties followed by esterification reactions. The synthetic route often employs reagents such as acetic anhydride or acid chlorides to achieve the desired product.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial activity of related compounds, it was found that derivatives containing thienyl groups exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 250 to 500 µg/mL for several derivatives .
Table 1: Antibacterial Activity of Thienyl Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 250 | Staphylococcus aureus |
Methyl 3-oxo-3-(2-thienyl)propanoate | 350 | Escherichia coli |
Other derivatives | 500 | Pseudomonas aeruginosa |
Antioxidant Activity
Research has also suggested that thienyl compounds, including this compound, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. A study highlighted that certain thienyl derivatives showed significant radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Case Studies
- Case Study on Antimicrobial Efficacy : In a comparative study involving various thienyl derivatives, this compound was evaluated for its antimicrobial properties. The results indicated that this compound exhibited a strong bactericidal effect against gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 250 µg/mL. This suggests its potential application in developing new antibacterial agents .
- Case Study on Antioxidant Properties : A separate investigation focused on the antioxidant capabilities of thienyl compounds, including this compound. The study utilized several assays to measure free radical scavenging activity and concluded that these compounds could effectively mitigate oxidative stress in biological systems .
Research Findings
Recent research has expanded the understanding of the biological activities associated with this compound:
- Mechanism of Action : The compound's antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
- Potential Applications : Given its promising antibacterial and antioxidant properties, this compound could be explored further for applications in pharmaceuticals, particularly in formulations aimed at treating infections or oxidative stress-related disorders.
Properties
IUPAC Name |
methyl 3-oxo-3-thiophen-3-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQWAOZFIOUSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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